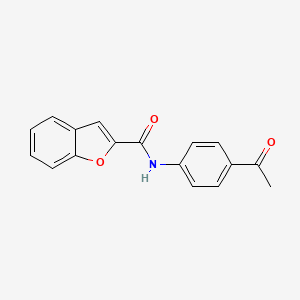

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-1-benzofuran-2-carboxamide and related compounds involves multi-step chemical processes, including the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction. Han, Wu, and Dai (2014) developed a two-step, diversity-oriented synthesis route that starts with the Ugi four-component reaction of aromatic amines, isocyanides, 2-bromobenzaldehyde, and 2-bromoacetic acid, followed by a reaction with selected salicylaldehydes under microwave heating, yielding benzofuran-2-carboxamides in moderate to good yields (Han, Wu, & Dai, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic and crystallographic techniques. Polo-Cuadrado et al. (2021) reported the crystal structure analysis of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, highlighting the importance of N–H•••O and C–H•••O hydrogen bond interactions in the crystal packing and molecular stability (Polo-Cuadrado et al., 2021).

Wissenschaftliche Forschungsanwendungen

Hypolipidemic Activity

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide derivatives have demonstrated significant hypolipidemic activity. For instance, a study by Al-qirim et al. (2012) revealed that certain compounds in this class significantly reduced plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels in hyperlipidemic rats, indicating potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012). Similarly, Shattat et al. (2010) found that certain benzofuran-2-carboxamide derivatives effectively reduced elevated plasma triglyceride and total cholesterol levels, suggesting their promise in treating hyperlipidemia and atherosclerosis (Shattat et al., 2010).

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) showed that benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have potent butyrylcholinesterase inhibitory activities, which could be beneficial in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

Sigma Receptor Ligands

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors. These compounds exhibit high affinity at the sigma-1 receptor and could be of interest for neurological research and drug development (Marriott et al., 2012).

Antimicrobial Activity

Idrees et al. (2019) explored the antimicrobial properties of benzofuran-2-carboxamide derivatives. These compounds demonstrated significant in-vitro antibacterial activity against pathogenic microorganisms, indicating their potential in antimicrobial therapy (Idrees et al., 2019).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) investigated the neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives. Some compounds showed considerable protection against excitotoxic neuronal cell damage and exhibited ROS scavenging and antioxidant activities, which are important in neurodegenerative diseases (Cho et al., 2015).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(19)12-6-8-14(9-7-12)18-17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYMAFVQPILVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)

![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)

![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5605978.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)

![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)

![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)